Methyl 2-((2,5-dimethylphenyl)thio)acetate
Description
Methyl 2-((2,5-dimethylphenyl)thio)acetate is an organosulfur compound characterized by a methyl ester backbone with a thioether group (-S-) linked to a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₁H₁₄O₂S, and it belongs to the class of arylthioacetates. The compound’s structure combines aromatic and sulfur-containing moieties, which may influence its physicochemical properties, such as lipophilicity and reactivity.
Properties
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOXXZTTODBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-dimethylphenyl)thio)acetate typically involves the reaction of 2,5-dimethylthiophenol with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dimethylphenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2,5-dimethylphenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-((2,5-dimethylphenyl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
The following analysis compares Methyl 2-((2,5-dimethylphenyl)thio)acetate with structurally related compounds, focusing on molecular features, biological activity, and applications.
Structural Analogs with Aromatic Thioether Groups
Key Observations :
- Aromatic vs. Heterocyclic Rings : The 2,5-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to thiophene-based analogs (e.g., Methyl 2-thienyl acetate). This may increase stability but reduce solubility in polar solvents.
- Substituent Effects: The tert-butyl and phenolic -OH groups in the 2-ethylhexyl derivative () confer radical-scavenging ability, a feature absent in the target compound.
Key Observations :
- Thiophene vs. Benzene : Thiophene-based compounds () exhibit specific enzyme inhibitory activity, likely due to sulfur’s electronic effects. The target compound’s dimethylphenyl group may alter binding affinity in biological systems.
Key Observations :
- The target compound’s safety profile is undefined in the evidence, but its lack of reactive hydroxyl or carboxylic acid groups (cf. ) may reduce irritation risks compared to Methyl 2-thienyl acetate.
Biological Activity
Methyl 2-((2,5-dimethylphenyl)thio)acetate (CAS No. 476321-36-5) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thioether functional group, which is significant in its interaction with biological targets. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL . This suggests that the compound could be effective in treating infections caused by this bacterium.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.3 |
| A549 (Lung) | 15.8 |
These findings indicate that this compound may act as a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects appears to involve modulation of specific signaling pathways. Preliminary investigations suggest that the compound may inhibit key enzymes involved in cell proliferation and survival, such as:
- Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation.
- Histone deacetylases (HDACs) : Associated with gene expression regulation.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .
Investigation of Antimicrobial Activity
Another significant study assessed the antimicrobial properties of various thioether compounds, including this compound. The results demonstrated that this compound exhibited a stronger antibacterial effect than commonly used antibiotics like penicillin and tetracycline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
